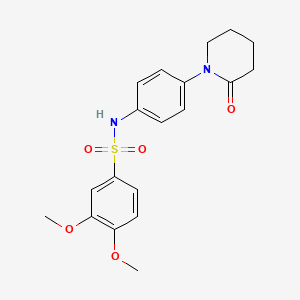![molecular formula C20H20N4O2 B2725981 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea CAS No. 2034247-14-6](/img/structure/B2725981.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a bipyridine moiety linked to a methoxybenzyl group through a urea linkage, which contributes to its distinct chemical behavior and reactivity.
Wissenschaftliche Forschungsanwendungen
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of novel polymers and nanomaterials.
Vorbereitungsmethoden
The synthesis of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available 2,3’-bipyridine and 4-methoxybenzylamine.
Formation of Intermediate: The 2,3’-bipyridine is first functionalized to introduce a reactive group, such as a halide or a hydroxyl group, at the 4-position.
Coupling Reaction: The functionalized bipyridine is then coupled with 4-methoxybenzylamine using a coupling reagent like carbodiimide to form the desired urea linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The bipyridine and methoxybenzyl moieties can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings.
Wirkmechanismus
The mechanism of action of 1-([2,3’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, proteins, and enzymes, modulating their activity and function.
Pathways: It may influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea can be compared with other similar compounds, such as:
1-([2,2’-Bipyridin]-4-ylmethyl)-3-(4-methoxybenzyl)urea: This compound has a similar structure but with a different bipyridine isomer, leading to variations in its chemical and biological properties.
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(4-chlorobenzyl)urea: The presence of a chloro group instead of a methoxy group can significantly alter the compound’s reactivity and applications.
1-([2,3’-Bipyridin]-4-ylmethyl)-3-(4-hydroxybenzyl)urea: The hydroxy group introduces additional hydrogen bonding capabilities, affecting the compound’s solubility and interaction with biological targets.
Eigenschaften
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-26-18-6-4-15(5-7-18)12-23-20(25)24-13-16-8-10-22-19(11-16)17-3-2-9-21-14-17/h2-11,14H,12-13H2,1H3,(H2,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNOFYYEBPDDEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC(=NC=C2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-N'-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2725900.png)
![3-{3-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2725902.png)
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2725903.png)
![2-[3-(4-methylphenyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B2725904.png)

![N'-[(4-hydroxyoxan-4-yl)methyl]-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2725909.png)


![N-{2-[1-(4-fluoro-3-methylbenzenesulfonyl)piperidin-2-yl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B2725916.png)
![(Z)-8-(4-fluorobenzyl)-2-(furan-2-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2725918.png)
![2-(5-Chlorothiophene-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2725919.png)
![2-[5-(azepane-1-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B2725920.png)

